N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a cyanocyclopentyl group and an indole moiety. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the indole moiety through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the cyanocyclopentyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation with catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole or cyanocyclopentyl derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The cyanocyclopentyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)acetamide
- N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)butanamide
Uniqueness
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of a cyanocyclopentyl group and an indole moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-3-4-10-17)20-16(21)8-7-13-11-19-15-6-2-1-5-14(13)15/h1-2,5-6,11,19H,3-4,7-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDVPPICTYSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.